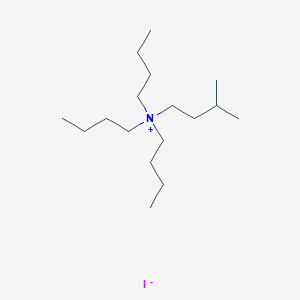
Ethyl tetradec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl tetradec-2-enoate: is an organic compound with the molecular formula C₁₆H₃₀O₂ . It is an ester formed from the reaction of tetradec-2-enoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl tetradec-2-enoate can be synthesized through the Wittig reaction . This involves the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chemo-enzymatic chain elongation approach . This method combines carboxylic acid reduction and the Wittig reaction to produce α,β-unsaturated esters .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.
Major Products:
Oxidation: Tetradec-2-enoic acid.
Reduction: Tetradec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl tetradec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological pathways and as a precursor to biologically active molecules.
Industry: It is used in the production of pheromones for pest control, particularly in agriculture.
Mecanismo De Acción
The mechanism by which ethyl tetradec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a precursor to signaling molecules that regulate cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl tetradec-2-enoate can be compared with other similar compounds such as:
- Ethyl dodecanoate
- Ethyl tetradec-7-enoate
- Ethyl tetradec-9-enoate
- Ethyl hexadec-9-enoate
Uniqueness: this compound is unique due to its specific structure and the resulting chemical properties. Its double bond at the second position of the tetradecyl chain distinguishes it from other esters, influencing its reactivity and applications .
Propiedades
Número CAS |
38112-60-6 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
ethyl tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
Clave InChI |
JXDGEQAWGZXILF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


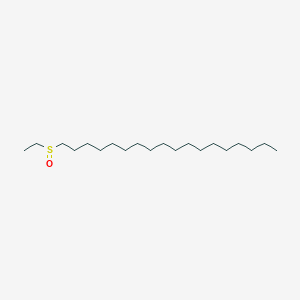
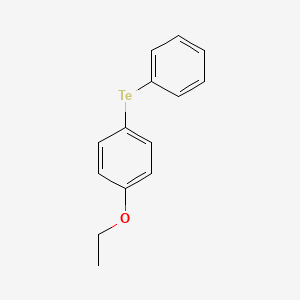

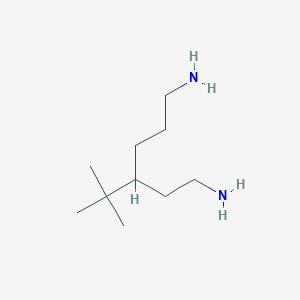
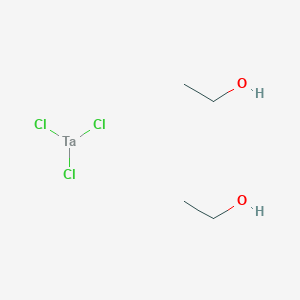

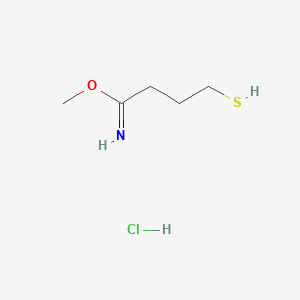
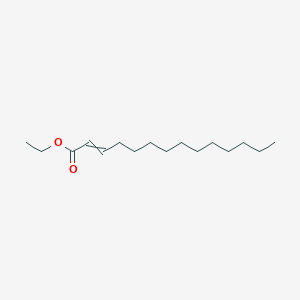


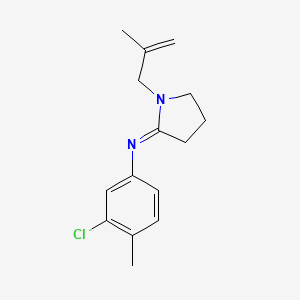
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

